Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate - 2044712-60-7

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate

Catalog Number: EVT-2513413
CAS Number: 2044712-60-7
Molecular Formula: C16H22ClNO5
Molecular Weight: 343.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound was synthesized by reacting (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride []. It features two 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl groups attached to the central nitrogen atom. The crystal structure revealed the presence of intermolecular C—H⋯O interactions that contribute to a three-dimensional network [].

Compound Description: This compound was synthesized in a multistep process starting from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate. The synthesis involves chlorination, ammoniation, and finally reaction with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride [].

Relevance: This compound is structurally very similar to (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate [], differing only in the substitution on the central nitrogen atom. Both share the 4-chlorophenyl and ethyl ester functionalities with ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate. The presence of the cyano group and the pyrazole rings distinguishes these compounds from the target compound.

Compound Description: This highly fluorescent amino acid derivative was synthesized from 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde []. It showcases a benzoxazole ring system fused to the phenylalanine side chain, along with an indole substituent. The compound exhibits a high fluorescence quantum yield, making it valuable for applications requiring fluorescence detection [].

Compound Description: This class of compounds, also known as 3-aminocyclohepta-2,4,6-trien-1-ones, was prepared through a two-step process involving a [4+3] cycloaddition reaction between substituted α,α′-dihalo ketones and furan-2-amine derivatives, followed by a base-induced molecular rearrangement [].

Relevance: Although not directly analogous in structure, 3-aminotropones are relevant due to the use of the tert-butoxycarbonyl (Boc) protecting group in their synthesis []. This protecting group is also present in the target compound, ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate. The synthetic methodologies used for the preparation of 3-aminotropones, particularly the use of Boc-protection and base-induced rearrangement, might find relevance in the synthesis or modification of the target compound.

Compound Description: This compound was synthesized as part of a route to enantiomerically pure N-[(tert-butoxy)carbonyl]-α-mesitylglycine. It was prepared through regio- and stereoselective ring opening of 3-mesityloxirane-2-methanol with a nitrogen nucleophile followed by hydrogenation and Boc-protection [].

Compound Description: This N-Boc protected amino acid, substituted with a mesityl (2,4,6-trimethylphenyl) group, was synthesized in enantiomerically pure form through two different routes: one using Sharpless epoxidation chemistry and the other using Sharpless asymmetric aminohydroxylation followed by oxidation [].

Compound Description: This compound was synthesized from 3-{[(tert-butoxy)carbonyl]amino}-3-mesitylpropane-1,2-diol by selectively protecting the primary alcohol with a silyl ether, activating the secondary alcohol as a mesylate, and inducing cyclization with a strong base [].

Compound Description: This Boc-protected β-amino acid, containing a mesityl group, was prepared in enantiomerically pure form by manipulation of the 1-[(tert-butoxy)carbonyl]-2-{{[(tert-butyl)dimethylsilyl]oxy}methyl}-3-mesitylaziridine intermediate. The synthesis involved reductive aziridine ring opening, deprotection of the silyl ether, and final oxidation [].

Compound Description: This Boc-protected amino acid derivative features a mesityl group and a methyl group at the β-position. Its synthesis involved regioselective aziridine ring opening with a cuprate reagent, followed by deprotection and oxidation []. Conformational studies using variable-temperature NMR and calculations revealed significant rotational restriction imposed by the mesityl group [].

Compound Description: This compound features a substituted benzylamine group linked to a benzoate ester. The crystal structure reveals intermolecular hydrogen bonds between the amino and hydroxy groups of one molecule and the carbonyl oxygen atom of an adjacent molecule, forming chains along the b axis []. One tert-butyl group is disordered over two positions in the crystal structure [].

Compound Description: This series of compounds involves amino acid esters of ethyl cellulose, where various amino acid moieties with diverse chemical nature, shape, and bulk were introduced onto the ethyl cellulose backbone []. The degree of incorporation of the amino acid moiety was found to be influenced by the bulk of the substituent on the α-carbon of the amino acid []. These derivatives exhibited fair thermal stability and lower glass transition temperatures compared to the parent ethyl cellulose []. Membranes fabricated from these compounds demonstrated enhanced permselectivity for gas pairs like CO2/N2 and CO2/CH4 [].

Compound Description: This tripeptide derivative, structurally related to the chemotactic antagonist agent N-Boc-Met-Leu-Phe-OMe, features the unusual cyclic and achiral quaternary amino acid residue 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg) replacing the native central leucine residue []. The peptide backbone adopts a type II β-turn (C10) conformation at the -Met-Cpg- sequence []. The crystal structure was obtained using X-ray synchrotron radiation due to the low diffraction power of the crystals [].

Compound Description: These compounds were synthesized and evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) []. Both the 5-hydroxy and 3-hydroxy regioisomers were prepared, and their acyclic precursors were also included in the study []. Some of these pyrazole derivatives showed slightly greater potency than a known PfDHODH inhibitor [].

Relevance: While not directly analogous to ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate, this research highlights the exploration of diverse heterocyclic scaffolds for biological activity. The use of molecular modeling to evaluate potential binding in the active site of PfDHODH [] suggests that similar computational approaches could be valuable for understanding the interactions of the target compound with biological targets.

Compound Description: This sulfur-containing 1,4-dihydropyridine derivative was identified as a promising candidate for further preclinical studies for its hepatoprotective effects []. It was synthesized as part of a library of dihydro- and tetrahydropyridines screened for their ability to protect against tetrachloromethane-induced acute liver damage in rats [].

Relevance: Though structurally distinct from ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate, this compound underscores the exploration of various chemical scaffolds for specific biological activities. The in silico prediction studies used to select potential hepatoprotective candidates from a library of pyridines [] demonstrate the power of computational approaches in drug discovery. Such strategies could be applied to identify potential applications or biological targets for the target compound as well.

Compound Description: This compound was synthesized by reacting 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid with ethyl chloroformate, followed by reaction with N′-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine in the presence of triethylamine [, ]. The crystal structure revealed a dimeric structure linked by intermolecular hydrogen bonds [, ].

Compound Description: This compound was synthesized by a Knoevenagel condensation reaction between tert-butyl acetoacetate and methylthioethanal []. It was investigated as a potential Michael reaction acceptor for constructing the 1,4-dicarbonyl skeleton in the synthesis of methylenomycin A and other cyclopentanoid antibiotics [].

Compound Description: This compound is a potent bradykinin B1 receptor antagonist that exhibits autoinduction of its own metabolism in rhesus monkeys []. This autoinduction is attributed to the induction of CYP2C75, a cytochrome P450 enzyme, by MK-0686 []. The compound is primarily metabolized through oxidation on the chlorophenyl ring, leading to the formation of a dihydrodiol and a hydroxyl product [].

Compound Description: This compound, sharing a similar structure with another related compound, was prepared through a reaction sequence involving 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid, ethyl chloroformate, and N′-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine [, ]. Its crystal structure reveals dimer formation through intermolecular hydrogen bonding [, ].

Compound Description: These two compounds are part of a series of thiophene-based disperse dyes that were synthesized and evaluated for their application properties on polyester and nylon fabrics []. The first compound is an intermediate in the synthesis of the second, which is a disperse dye. The dyes were further complexed with copper, cobalt, and zinc metals to assess the impact on their dyeing performance [].

Compound Description: This compound is a benzolactam ghrelin receptor agonist []. It was used in a study to map the binding sites of different ghrelin receptor agonists, including peptides and nonpeptide agonists []. The study involved creating a library of ghrelin receptor mutants with single amino acid substitutions in the ligand-binding pocket to assess the impact of these mutations on agonist potency [].

Compound Description: This spiroindoline sulfonamide compound is another ghrelin receptor agonist used in the same study as L-692,429 to map the binding site of ghrelin receptor agonists []. The study revealed a common binding site for both small-molecule agonists and the endogenous agonist ghrelin on transmembrane domains III and VI of the ghrelin receptor [].

Compound Description: These two oxindole derivatives are also ghrelin receptor agonists used in the aforementioned study to map the ghrelin receptor binding site []. They were included alongside other nonpeptide agonists and the endogenous peptide agonists ghrelin and GHRP-6 [].

Compound Description: These boronic acids were synthesized as potential building blocks for a novel rhodium-catalyzed coupling reaction using silyl glyoxylates as linchpin reagents []. The goal was to utilize these boronic acids in a three-component reaction to synthesize new stereocomplex glycolates from arylboronic acids, silyl glyoxylates, and benzaldehyde [].

Compound Description: This compound is a nonpeptide antagonist of the human V2-renal vasopressin receptor []. It was used in a site-directed mutagenesis study to map the binding site of various nonpeptide antagonists on the V2 receptor []. The study involved introducing mutations at specific amino acid positions predicted to be involved in antagonist binding and evaluating the impact on antagonist affinity [].

Compound Description: This compound is another nonpeptide antagonist of the human V2-renal vasopressin receptor included in the same mutagenesis study as SR121463B []. The study revealed that the binding sites for the endogenous agonist (arginine vasopressin) and the nonpeptide antagonists partially overlap, with the nonpeptide antagonists penetrating deeper into the transmembrane region of the receptor [].

Compound Description: This compound is yet another nonpeptide antagonist of the human V2-renal vasopressin receptor used in the mutagenesis study mentioned above []. The results of the study indicated that the shape of the antagonist binding pocket plays a critical role in determining the specificity of nonpeptide antagonists for the V1 and V2 receptor subtypes [].

Compound Description: This compound is a nonpeptide V2-renal vasopressin receptor antagonist []. It was included in the mutagenesis study exploring the binding site of nonpeptide antagonists on the V2 receptor []. Molecular modeling revealed that OPC21268 penetrates deeply into the transmembrane region of the receptor, unlike the endogenous agonist, arginine vasopressin, which binds primarily on the extracellular surface [].

Compound Description: This compound is another nonpeptide antagonist of the V2-renal vasopressin receptor included in the mutagenesis study []. The study demonstrated that mutations at specific amino acid positions within the V2 receptor can significantly alter the affinity of nonpeptide antagonists, suggesting that these residues are crucial for ligand binding and receptor subtype specificity [].

Compound Description: This compound is a nonpeptide V2-renal vasopressin receptor antagonist that was evaluated in the same mutagenesis study as the other OPC compounds []. The study revealed significant differences in the shape of the antagonist binding pockets between the V1 and V2 receptor subtypes, highlighting the importance of shape complementarity for antagonist specificity [].

Compound Description: This compound is a selective cholecystokinin (CCK) B receptor antagonist []. It was found to strongly potentiate the antinociceptive effects of the enkephalin-catabolizing enzyme inhibitor RB 101 in rat tail-flick and mouse hot-plate tests, suggesting a role for CCK B receptors in modulating pain perception [].

Compound Description: This compound is another selective CCK B receptor antagonist that was evaluated alongside L-365,260 in the study exploring the impact of CCK B receptor blockade on enkephalin-induced antinociception [].

Compound Description: This compound is a selective CCK B receptor antagonist that was also included in the study investigating the potentiation of enkephalin-induced antinociception by CCK B receptor blockade []. The study revealed that the potentiation effect was more pronounced at the spinal level compared to the supraspinal level, suggesting differential involvement of CCK B receptors in pain modulation at different levels of the central nervous system [].

Compound Description: This compound is an azetidine derivative synthesized as part of a series of substituted phenyl azetidines evaluated for their antimicrobial activity []. The synthesis involved a multi-step process starting from 2-(4-bromo phenyl) methyl cyanide and included reduction, Boc-protection, tosylation, cyclization, and hydrolysis steps [].

Compound Description: These compounds are key intermediates in the synthesis of aliskiren, a renin inhibitor []. The synthesis involved a diastereoselective alkylation of a chiral or achiral dihydropyrazine with a dialkoxy-substituted alkyl bromide []. The stereochemical outcome

Properties

CAS Number

2044712-60-7

Product Name

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C16H22ClNO5

Molecular Weight

343.8

InChI

InChI=1S/C16H22ClNO5/c1-5-22-14(20)12(18-15(21)23-16(2,3)4)13(19)10-6-8-11(17)9-7-10/h6-9,12-13,19H,5H2,1-4H3,(H,18,21)

InChI Key

WJQZUSWGRJVCCG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)Cl)O)NC(=O)OC(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.